Allyl fluoride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKXHXKNIOBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231374 | |
| Record name | 3-Fluoropropene | |
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Molecular Weight |
60.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-92-8 | |
| Record name | Allyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Fluoropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231374 | |
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| Record name | 3-fluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.326 | |
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| Record name | Allyl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Significance of Organofluorine Compounds in Contemporary Chemical Synthesis
Organofluorine compounds, organic compounds containing a carbon-fluorine bond, are integral to modern chemical synthesis. wikipedia.org The unique properties of the fluorine atom, such as its small size and high electronegativity, impart valuable characteristics to organic molecules. tandfonline.com The carbon-fluorine bond is one of the strongest covalent single bonds, which enhances metabolic stability and lipophilicity, properties that are highly desirable in pharmaceuticals and agrochemicals. chinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgcas.cn
The introduction of fluorine into organic compounds can significantly alter their physical, chemical, and biological properties. numberanalytics.com For instance, fluorination can enhance the bioavailability and stability of drug candidates, making it a crucial strategy in drug discovery and development. numberanalytics.com Furthermore, the fluorine-18 (B77423) isotope is a vital component in Positron Emission Tomography (PET), a powerful imaging technique used in medical diagnostics. tandfonline.com The growing importance of organofluorine compounds has spurred the development of new and safer fluorinating agents and synthetic methodologies. chinesechemsoc.orgmdpi.com
Key Contributions of Fluorine in Organic Molecules:
Enhanced Metabolic Stability: The strength of the C-F bond makes molecules more resistant to metabolic degradation, increasing their in-vivo half-life. numberanalytics.com
Increased Lipophilicity: Fluorine can increase a molecule's ability to pass through cell membranes, improving its bioavailability. tandfonline.com
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, affecting how a molecule interacts with its biological target. numberanalytics.com
Historical Context and Evolution of Allylic Fluoride Chemistry
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis has emerged as a powerful tool for the selective and efficient formation of carbon-fluorine (C-F) bonds, overcoming many limitations of traditional fluorination methods.
Palladium catalysis offers a versatile platform for allylic fluorination, enabling the use of various fluoride sources and the development of asymmetric variants.
The development of palladium-catalyzed allylic fluorination using a nucleophilic fluoride source represents a significant advance in the field. Early breakthroughs demonstrated the feasibility of using silver fluoride (AgF) as a competent fluoride source in these transformations.
In 2010, a notable strategy was developed for the C–F bond formation from readily available cyclic allylic chlorides using a Pd(0) catalyst in conjunction with AgF. beilstein-journals.org This method, which proceeds at room temperature, was shown to involve an SN2-type attack of fluoride on an electrophilic Pd(II)-allyl intermediate. beilstein-journals.orgucla.edunih.govacs.org The mechanism involves the generation of both the nucleophile and the electrophile from an allylpalladium fluoride key intermediate. researchgate.netacs.org
Further research expanded this methodology to include allylic phosphorothioate (B77711) esters as substrates for Pd(0)-catalyzed allylic fluorination with AgF. beilstein-journals.org The reaction with cinnamyl phosphorothioate esters showed high regioselectivity. beilstein-journals.org The observed retention of stereochemical configuration suggests a mechanism involving a palladium-π-allyl intermediate that undergoes rapid π-σ-π isomerization. beilstein-journals.org
Table 1: Palladium-Catalyzed Allylic Fluorination using Silver Fluoride (AgF)
| Substrate Type | Leaving Group | Key Findings | Reference |
|---|---|---|---|
| Cyclic Allylic Chlorides | Chloride | Reaction proceeds at room temperature via SN2 attack of fluoride on a Pd(II)-allyl intermediate. | beilstein-journals.org |
| Acyclic Allylic Chlorides | Chloride | Method extended to achieve high regio- and enantioselectivity. | beilstein-journals.org |
A pivotal development in palladium-catalyzed allylic fluorination has been the advent of asymmetric catalysis to produce enantioenriched allyl fluorides. This has been achieved through the use of chiral ligands that control the stereochemical outcome of the fluorination.
Building on the use of AgF, researchers successfully accomplished the enantioselective fluorination of cyclic allylic chlorides using a Pd(0) catalyst paired with a Trost bisphosphine ligand. ucla.edunih.govacs.org This approach provides access to highly enantioenriched cyclic allylic fluorides with broad functional group tolerance under mild conditions. ucla.edunih.govacs.org The reaction conditions are notably mild and can be conducted without the rigorous exclusion of air or moisture. ucla.edu This method was later extended to the highly regio- and enantioselective fluorination of acyclic allylic chlorides, utilizing a different chiral bisphosphine ligand that resulted in larger bite angles and good product yields. beilstein-journals.org Evidence supports a mechanism where the C-F bond is formed via an SN2-type attack of fluoride on the palladium(II)-allyl intermediate. ucla.edunih.govacs.org
Table 2: Asymmetric Palladium-Catalyzed Allylic Fluorination
| Substrate | Ligand | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Cyclic Allylic Chlorides | Trost Bisphosphine | Enantioselective Fluorination | Highly enantioenriched cyclic allylic fluorides. | ucla.edunih.govacs.org |
The palladium-catalyzed fluorination methodology has demonstrated notable chemoselectivity, allowing for the selective fluorination of one functional group in the presence of another. This is particularly valuable in the synthesis of complex molecules where specific reaction sites must be targeted.
In a demonstration of this selectivity, a bifunctional substrate containing both an allylic chloride and an allylic carbonate was subjected to the palladium-catalyzed fluorination conditions with AgF. ucla.edu It was observed that allylic carbonates and acetates were unreactive under these specific conditions. ucla.edu Consequently, the fluorination occurred exclusively at the allylic chloride position, yielding the fluoroallylic carbonate as the sole fluorine-containing product in 80% yield. ucla.edu This outcome is significant because it produces a molecule that is primed for further diversification through subsequent palladium-catalyzed substitutions, as the allylic carbonate can be targeted in a separate reaction. ucla.edu
Iridium catalysis has emerged as a powerful alternative and complement to palladium, offering unique reactivity and selectivity profiles for allylic fluorination.
A significant breakthrough in the field is the development of iridium-catalyzed methods for the regio- and stereocontrolled fluorination of allylic carbonates. rsc.org A catalytic system using [Ir(COD)Cl]2 as the catalyst and tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAF)·4tBuOH as the fluoride source has proven highly effective. researchgate.netrsc.orglookchem.com
This method is characterized by a high degree of structural conservation from the starting material to the product. rsc.orglookchem.com A key feature is the unprecedented fluorination of (E)-allylic carbonates to yield linear (E)-allylic fluorides with high selectivity (l:b > 20:1, E:Z > 20:1). researchgate.netrsc.orglookchem.com This system also provided the first examples of transition-metal-catalyzed fluorination that produces (Z)-allyl fluorides with high stereoselectivity (Z:E ratio > 20:1). researchgate.netrsc.orglookchem.com The reaction tolerates a variety of functional groups, including ethers, esters, carbamates, and imides. lookchem.com
Table 3: Iridium-Catalyzed Regio- and Stereocontrolled Fluorination of Allylic Carbonates
| Substrate Geometry | Catalyst System | Product | Selectivity | Reference |
|---|---|---|---|---|
| (E)-Allylic Carbonate | [Ir(COD)Cl]2 / TBAF·4tBuOH | Linear (E)-Allylic Fluoride | l:b > 20:1, E:Z > 20:1 | researchgate.netrsc.orglookchem.com |
| (Z)-Allylic Carbonate | [Ir(COD)Cl]2 / TBAF·4tBuOH | Linear (Z)-Allylic Fluoride | Z:E > 20:1 | researchgate.netrsc.orglookchem.com |
Table of Compound Names
| Compound Name |
|---|
| Allyl fluoride |
| Silver fluoride (AgF) |
| Tetrabutylammonium difluorotriphenylsilicate (TBAF) |
| [Ir(COD)Cl]2 (Chloro(1,5-cyclooctadiene)iridium(I) dimer) |
Regio- and Stereocontrolled Fluorination of Allylic Carbonates
Cobalt-Catalyzed C-H Functionalization and Allylation
Organocatalytic Systems
Organocatalysis offers a complementary approach to transition-metal catalysis for the synthesis of allylic fluorides, avoiding the use of potentially toxic and expensive metals. researchgate.net Several organocatalytic systems have been developed for the stereoselective synthesis of fluorinated compounds.
An organocatalytic system comprising L-proline and salicylic (B10762653) acid has been shown to enable a highly stereoselective synthesis of α,α-difluoro-γ,γ-disubstituted butenals with excellent E stereoselectivity. organic-chemistry.org In another example, chiral anion phase-transfer catalysis has been utilized for the enantioselective fluorination of allylic alcohols. organic-chemistry.org In this system, the in situ generation of a directing group is crucial for achieving high enantiocontrol, leading to highly enantioenriched α-fluoro homoallylic alcohols. organic-chemistry.org
More recently, an organocatalytic asymmetric allylic benzylborylation of allyl fluorides with α-silyl benzylboronic esters has been reported. acs.org This protocol uses the fluoride ion as both a leaving group and an activator for the desilylative generation of a reactive α-boryl carbanion. acs.org This method allows for the construction of homoallylic benzylated organoboronates with two adjacent stereocenters. acs.org
Organocatalytic Fluorination of Dienamine Intermediates
Non-Catalytic and Stoichiometric Approaches
Stoichiometric methods, particularly those involving organosilicon and organoboron compounds, provide reliable and regioselective pathways to allyl fluorides.
Electrophilic fluorodesilylation has emerged as a robust method for the synthesis of allylic fluorides from allylsilane precursors. The trimethylsilyl (B98337) group directs the regioselectivity of the fluorine addition by stabilizing the β-carbocation intermediate that forms during the reaction. acs.org
A sequential cross-metathesis/electrophilic fluorodesilylation strategy provides a versatile entry to a wide array of functionalized allylic fluorides. acs.orgox.ac.uk This two-step process begins with an olefin cross-metathesis reaction to generate a functionalized allylsilane. acs.org The subsequent electrophilic fluorodesilylation is typically carried out using one equivalent of Selectfluor in acetonitrile (B52724) at room temperature. acs.org This approach has demonstrated good tolerance for various functional groups, such as ethers, enabling the smooth conversion of the corresponding allylsilanes into allylic fluorides. acs.org The reaction proceeds with a clean transposition of the double bond. nih.gov
Table 3: Fluorodesilylation of Functionalized Allylsilanes (Note: This table is interactive. You can sort and filter the data.)
| Entry | Functional Group in Allylsilane | Isolated Yield | Reference |
| 1 | Ether | 71% | acs.org |
| 2 | Ester | 65% | acs.org |
| 3 | Amide | 68% | acs.org |
| 4 | Protected Alcohol | 75% | acs.org |
A transition-metal-free, chemo-, regio-, and stereoselective electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters has been developed. researchgate.netorganic-chemistry.org This method uses Selectfluor as the fluorinating agent and provides access to a variety of (E)-boryl-substituted allyl fluorides in good yields and with high (E/Z) selectivity. organic-chemistry.orgresearchgate.net The reaction is believed to proceed via an SE2′-type mechanism, where the addition of the electrophilic fluorine source generates a β-carbocation stabilized by the silicon atom, followed by desilylation. organic-chemistry.org The resulting (E)-boryl-substituted allyl fluorides are versatile synthetic intermediates that can undergo further transformations, including reductions, protodeboronations, and Suzuki-Miyaura cross-couplings, to produce diverse fluorinated molecules. organic-chemistry.orgcolab.ws
Table 4: Synthesis of (E)-Boryl-Substituted Allyl Fluorides via Fluorodesilylation (Note: This table is interactive. You can sort and filter the data.)
| Entry | Substituent on Allylboronate Ester | Yield | E/Z Ratio | Reference |
| 1 | Phenyl | 96% | 32:1 | organic-chemistry.org |
| 2 | 4-Methylphenyl | 91% | 25:1 | organic-chemistry.org |
| 3 | 4-Methoxyphenyl | 88% | 28:1 | organic-chemistry.org |
| 4 | Naphthyl | 93% | 30:1 | organic-chemistry.org |
| 5 | Cyclohexyl | 85% | 19:1 | organic-chemistry.org |
Functionalized Allylsilanes as Substrates
Deoxofluorination of Allylic Alcohols
Deoxofluorination, the conversion of an alcohol to an alkyl fluoride, is a cornerstone of organofluorine chemistry. organic-chemistry.org In the context of allyl fluorides, this transformation is often achieved using aminosulfur trifluoride derivatives. researchgate.net Reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for the nucleophilic displacement of allylic alcohols. acs.org However, these reactions can be complicated by the formation of side products due to allylic transposition. acs.org
More recent developments have introduced safer and more versatile deoxofluorinating agents. Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor, is noted for its higher thermal stability compared to DAST. organic-chemistry.org Another reagent, tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH), which is solid and air-stable, effectively activates a range of alcohols for deoxofluorination under mild conditions that are compatible with carbonyl groups. organic-chemistry.org
A significant advancement in this area is the use of photoredox catalysis. The Jamison group has demonstrated the use of sulfur hexafluoride (SF₆) as a fluorinating agent for the deoxyfluorination of allylic alcohols. thieme-connect.commit.edu This method utilizes an Iridium(III)-based photocatalyst and a sacrificial electron donor to activate the otherwise inert SF₆ gas under visible light. thieme-connect.com This process is notable for its tolerance of various functional groups, including amides and protected amines, and often proceeds with retention of stereochemistry. thieme-connect.commit.edu
Interactive Data Table: Deoxofluorination of Allylic Alcohols
| Reagent | Catalyst/Conditions | Substrate Scope | Key Features |
| Diethylaminosulfur trifluoride (DAST) | Nucleophilic displacement | Allylic alcohols | Prone to allylic transposition side products. acs.org |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Nucleophilic displacement | Alcohols, aldehydes, ketones, carboxylic acids | More thermally stable than DAST. organic-chemistry.org |
| Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) | Mild conditions | Various alcohols | Solid, air-stable reagent; compatible with carbonyls. organic-chemistry.org |
| Sulfur hexafluoride (SF₆) | Ir(III) photocatalyst, visible light | Allylic alcohols | Uses inert gas as fluorine source; functional group tolerant. thieme-connect.commit.edu |
Ring Opening of Tertiary Cyclopropyl (B3062369) Silyl (B83357) Ethers
An alternative strategy for synthesizing allyl fluorides involves the ring-opening of tertiary cyclopropyl silyl ethers. acs.orgjst.go.jp This reaction is typically mediated by diethylaminosulfur trifluoride (DAST). The treatment of these silyl ethers with DAST at room temperature induces the opening of the cyclopropane (B1198618) ring to yield allylic fluorides, often as the sole products. rsc.org
The proposed mechanism involves the initial nucleophilic displacement of a fluorine atom in DAST by the oxygen of the substrate, followed by the elimination of trimethylsilyl fluoride. rsc.org This leads to the formation of an allylic cation, either directly or via a cyclopropyl cation intermediate, which is then attacked by a fluoride ion to form the final product. rsc.org
The regioselectivity of this reaction is noteworthy, with secondary fluorides being favored over primary fluorides. rsc.org However, the success of this method is influenced by the substituents on the cyclopropane ring. The presence of a strong electron-donating group at the C1 position or an electron-withdrawing group at C2 can prevent the formation of allyl fluorides, leading instead to fluorocyclopropanes. researchgate.netresearchgate.net Conversely, an electron-donating substituent at the C2 position promotes the desired ring-opening reaction. researchgate.netresearchgate.net While this method provides a unique route to allyl fluorides, its generality can be limited by the availability of the required cyclopropyl silyl ether starting materials. acs.org
Interactive Data Table: Ring Opening of Tertiary Cyclopropyl Silyl Ethers
| Reagent | Substrate | Outcome | Factors Influencing Outcome |
| Diethylaminosulfur trifluoride (DAST) | Tertiary cyclopropyl silyl ethers | Allylic fluorides | Formation of secondary fluorides is preferred over primary. rsc.org |
| Diethylaminosulfur trifluoride (DAST) | Cyclopropyl silyl ethers with strong electron-donating group at C1 or electron-withdrawing group at C2 | Fluorocyclopropanes | Substituents stabilize the cyclopropyl cation, preventing ring opening. researchgate.netresearchgate.net |
| Diethylaminosulfur trifluoride (DAST) | Cyclopropyl silyl ethers with electron-donating group at C2 | Allylic fluorides | Promotes ring opening. researchgate.netresearchgate.net |
Innovative Strategies in Allylic Fluoride Synthesis
Recent years have seen the emergence of several innovative strategies that expand the toolkit for synthesizing allylic fluorides, addressing limitations of more traditional methods.
Direct C-H Fluorination Techniques
Direct C-H fluorination represents a highly atom-economical approach to organofluorine compounds. For the synthesis of aryl allylic fluorides, the direct electrophilic fluorination of alkenes has proven effective. researchgate.net Using an electrophilic fluorinating agent like Selectfluor, styrenes can be converted to aryl allyl fluorides in good yields without the need for a transition-metal catalyst. researchgate.net The regioselectivity of this reaction is governed by electronic effects and the stabilizing influence of the aryl group on the benzylic cationic intermediate. researchgate.net
Another approach involves a fluorous tagging-detagging strategy. rsc.org In this method, fluorous allylsilanes are synthesized and then subjected to electrophilic fluorodesilylation with Selectfluor, which also serves as the detagging reagent, simplifying purification. rsc.org
Defluorofunctionalization Methodologies
Defluorofunctionalization has emerged as a powerful strategy, utilizing readily available fluorinated starting materials to create new C-C or C-heteroatom bonds. researchgate.net This approach is particularly advantageous for α,α-difluoroalkyl and α-perfluoroalkyl alkenes. nih.gov A notable example is the fluoride-initiated defluoroallylation of trifluoromethylarenes using allyltrimethylsilane (B147118). nih.gov More recently, a base-initiated, silane-mediated reductive coupling of trifluoromethylarenes has been developed, significantly broadening the scope of accessible difluoroalkylarene structures. nih.gov This method proceeds through a difluorobenzyl silane (B1218182) intermediate, which can be isolated and used as a versatile pronucleophile. nih.gov
Photoredox Reactions in Allylic Fluoride Synthesis
Photoredox catalysis has become an invaluable tool in modern organic synthesis, including the preparation of allylic fluorides. researchgate.net As mentioned earlier, the activation of SF₆ for the deoxyfluorination of allylic alcohols is a prime example. mit.edu Additionally, photoredox catalysis has been employed for the trifluoromethylation of allylsilanes. beilstein-journals.org A ruthenium-based photocatalyst enables the generation of enantioenriched branched allylic CF₃ products, where the silyl group plays a crucial role in controlling the regioselectivity. beilstein-journals.org Another novel photoredox-catalyzed method facilitates the direct allylic C-H fluorosulfonylation of alkenes, providing access to a wide array of allyl sulfonyl fluorides with excellent regioselectivity. chemrxiv.org
Electrochemistry as a Synthetic Tool for Allylic Fluorides
Electrochemistry offers a sustainable and efficient alternative for generating reactive species in synthesis. researchgate.net This approach has been successfully applied to the synthesis of glycosyl fluorides using SF₆ as the fluorine source. nih.gov The electrochemical reduction of SF₆ generates transient, active fluorinating species. This method is highly efficient and scalable, with the by-products being conveniently scavenged. nih.gov While the direct electrochemical synthesis of a broad range of simple allylic fluorides is an area of ongoing development, these results highlight the potential of electrochemistry as a valuable tool in fluorination chemistry.
Sequential Cross-Metathesis/Electrophilic Fluorodesilylation
The key principle of this approach lies in the strategic use of a trimethylsilyl group. In the second step, this group activates the alkene towards the addition of the electrophilic fluorine source, F-TEDA (Selectfluor), and controls the regioselectivity of the fluorine addition due to the stabilization of the β-cation relative to the silicon atom. acs.orgacs.org This sequence allows for the introduction of the fluorine atom at a later stage of a synthetic plan, which is advantageous as many functional groups are compatible with the process. acs.org
The first step of the sequence is the cross-metathesis of allyltrimethylsilane with various olefinic partners. acs.org This reaction has become an increasingly important method for preparing allylsilanes, offering an alternative to methods like the Wittig olefination. acs.org The availability of various active catalysts facilitates this process. acs.org Research has demonstrated that using Grubbs' second-generation catalyst with allyltrimethylsilane and a range of olefinic partners effectively produces the desired functionalized allylsilanes. acs.org
The subsequent step is the electrophilic fluorodesilylation of the functionalized allylsilanes. acs.org These transformations are typically carried out in acetonitrile at room temperature using one equivalent of Selectfluor. acs.org The allylsilane is smoothly converted into the corresponding allylic fluoride. acs.org For instance, an allylsilane containing an ether functionality was successfully converted to the corresponding allylic fluoride in a 71% isolated yield. acs.org The methodology has also been successfully applied to the synthesis of a quaternary fluorinated allylic compound, which was isolated with a 79% yield. acs.org
Cross-Metathesis of Olefins with Allyltrimethylsilane
The cross-metathesis reaction serves as the initial step for generating the necessary functionalized allylsilane precursors. The reaction is generally performed using a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, in a solvent like dichloromethane (B109758) (DCM) under reflux conditions. acs.org The reaction of various olefins with allyltrimethylsilane has been shown to produce the corresponding allylsilanes in moderate to excellent yields. acs.org
Table 1: Cross-Metathesis of Various Olefins with Allyltrimethylsilane Reaction Conditions: 3 equivalents of allyltrimethylsilane, 5 mol % of Grubbs' second-generation catalyst, DCM, reflux, 48 h. acs.org
| Entry | Olefin Substrate | Product | Yield (%) | E/Z Ratio |
| 1 | Benzyl-protected allylic alcohol | 4a | 58 | 4:1 |
| 2 | Unsaturated ester (3b) | 4b | 84 | 4:1 |
| 3 | Unsaturated ester (3c) | 4c | 54 | 4:1 |
| 4 | Unsaturated ester (3d) | 4d | 74 | 3:1 |
| 5 | Protected allylamine (B125299) (3e) | 4e | 70 | 9:1 |
| 6 | N-allylphthalimide (3f) | 4f | 89 | 3:1 |
| 7 | Ethylvinyl ketone (3g) | 4g | 81 | >95:5 |
| 8 | Vinyl-2,3-dioxolane (3h) | 4h | 73 | >95:5 |
| 9 | gem-substituted olefin (3i) | 4i | 75 | - |
Electrophilic Fluorodesilylation of Functionalized Allylsilanes
The second stage of the sequence involves the conversion of the allylsilanes into the target allylic fluorides. This is achieved through electrophilic fluorodesilylation using Selectfluor in acetonitrile. acs.org The reaction proceeds smoothly for a variety of substrates, demonstrating the wide applicability of this fluorination method. acs.org
Table 2: Electrophilic Fluorodesilylation of Functionalized Allylsilanes with Selectfluor Reaction Conditions: 1 equivalent of Selectfluor, acetonitrile, room temperature, 48 h. acs.org
| Entry | Allylsilane Substrate | Product | Yield (%) |
| 1 | 4a | 5a | 71 |
| 2 | 4b | 5b | 64 |
| 3 | 4c | 5c | 65 |
| 4 | 4d | 5d | 59 |
| 5 | 4e | 5e | 62 |
| 6 | 4f | 5f | 69 |
| 7 | 4g | 5g | 55 |
| 8 | 4h | 5h | Not Reported (Volatile) |
| 9 | 4i | 5i | 79 |
Elucidation of Allylic Fluoride Reaction Mechanisms
Mechanistic Pathways of Carbon-Fluorine Bond Formation
The construction of a C-F bond in an allylic position can proceed through several distinct mechanistic routes. The operative pathway is often dictated by the choice of catalyst, fluorine source, and substrate. Key among these are nucleophilic substitution, reductive elimination, and considerations of inner- versus outer-sphere attack.
Nucleophilic substitution represents a direct approach to allylic fluorination. In this process, a fluoride (B91410) ion (F⁻) acts as a nucleophile, attacking the allylic substrate and displacing a leaving group. This can occur via two primary modes: the SN2 and SN2' mechanisms. acs.orgnih.gov
SN2 Mechanism: This pathway involves a direct, backside attack of the nucleophile at the carbon atom bearing the leaving group (the α-carbon). masterorganicchemistry.com The reaction proceeds through a single, concerted step, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comucla.edu In the context of palladium-catalyzed reactions, evidence supports an SN2-type attack of fluoride on a Pd(II)-allyl intermediate. ucla.eduacs.orgnih.gov This mechanism is favored for less sterically hindered substrates. chemtube3d.com
SN2' Mechanism: Also known as nucleophilic conjugate substitution, the SN2' mechanism involves the nucleophile attacking the γ-carbon of the allylic system. acs.orgnih.govchemtube3d.com This attack is concerted with the migration of the double bond and the expulsion of the leaving group from the α-carbon. acs.orgnih.gov This pathway becomes competitive or even dominant when the α-carbon is sterically hindered. acs.org Zirconium imido complexes, for instance, have been shown to react with allylic fluorides exclusively via an SN2' pathway, highlighting the unusual reactivity of allylic fluorides which are often poor substrates in other substitution reactions. nih.gov
Quantum chemical studies exploring the competition between SN2 and SN2' pathways for the reaction X⁻ + H₂C=CHCH₂Y (where X, Y = F, Cl, Br, I) have provided a deeper understanding of the factors governing this selectivity. acs.orgnih.gov The preference is influenced by the "characteristic distortivity" of the substrate and the strength of the nucleophile. acs.org
| Reaction Pathway | Site of Nucleophilic Attack | Key Feature | Favored Conditions |
| SN2 | α-carbon | Inversion of stereochemistry | Less sterically hindered α-carbon |
| SN2' | γ-carbon | Concerted allylic rearrangement | Sterically hindered α-carbon |
Reductive elimination is a fundamental step in many transition-metal-catalyzed cross-coupling reactions, including allylic fluorination. This process involves the formation of a bond between two ligands on a metal center, with a concurrent reduction in the metal's oxidation state.
In palladium catalysis, C(sp³)–F reductive elimination from a Pd(IV) intermediate is a proposed pathway. nih.gov However, this step can be challenging and often competes with other reductive elimination pathways, such as C–O bond formation. nih.gov The choice of ligand can have a profound effect on the selectivity of the reductive elimination step. nih.gov For instance, in the fluorination of alkylgold(III) complexes, C–F reductive elimination was observed to compete with β-hydride elimination. For strained cycloalkyl derivatives, where β-hydride elimination is disfavored, C–F reductive elimination becomes the major pathway, though minor products resulting from carbocation-like rearrangements, such as the formation of allyl fluoride from a cyclopropyl (B3062369) derivative, have been observed. nih.gov
Strategies to facilitate C–F reductive elimination often focus on manipulating the electronic properties of the metal center or the steric environment of the ligands. While direct C–F reductive elimination from Pd(II) has been challenging to achieve, it remains an attractive goal due to the use of nucleophilic fluoride sources. acs.orgrsc.org
The interaction between the nucleophile and the metal-allyl intermediate can be classified as either inner-sphere or outer-sphere. researchgate.netdavuniversity.org
Inner-Sphere Mechanism: In this pathway, the nucleophile first coordinates directly to the metal center before migrating to the allyl ligand. researchgate.netprinceton.edu This process often results in the retention of stereochemistry. princeton.edu Allylic substitutions with hard nucleophiles like organomagnesium reagents typically proceed through an inner-sphere mechanism. princeton.edu
Outer-Sphere Mechanism: Here, the nucleophile attacks the allyl ligand directly without prior coordination to the metal. researchgate.netprinceton.edudntb.gov.ua This is often observed with soft nucleophiles and typically leads to an inversion of stereochemistry. princeton.edu Palladium-catalyzed allylic fluorination frequently proceeds via an outer-sphere pathway, where fluoride attacks the allyl ligand of a cationic allylpalladium intermediate. acs.orgprinceton.edu This is noteworthy because fluoride is generally considered a hard nucleophile. princeton.edu Theoretical studies have indicated that outer-sphere fluoride attack on an allylpalladium intermediate is kinetically feasible. ucla.eduprinceton.edu
The choice between these pathways can be influenced by the ligand, solvent, and the nature of the fluoride source. acs.orgdavuniversity.org DFT calculations have been used to rationalize the preference for outer-sphere attack in certain rhodium-catalyzed allylic carbofluorination reactions. dntb.gov.ua
| Mechanism Type | Nucleophile Interaction | Stereochemical Outcome (Typical) |
| Inner-Sphere | Coordinates to metal before attack | Retention |
| Outer-Sphere | Attacks allyl ligand directly | Inversion |
Reductive Elimination Pathways
Characterization of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species, such as intermediates and transition states. Computational and experimental studies have provided significant insights into the key players in allylic fluorination.
A central finding in the study of palladium-catalyzed allylic fluorination is the critical role of allylpalladium fluoride intermediates. acs.orgprinceton.edu Initially, it was thought that avoiding the formation of a palladium fluoride intermediate would be beneficial. acs.org However, extensive mechanistic investigations have revealed that an allylpalladium fluoride is a key intermediate, serving as the precursor to both the active nucleophile and the electrophile in the catalytic cycle. acs.orgprinceton.eduacs.org
These intermediates can exist in neutral or cationic forms. acs.org For example, halide exchange between an allylpalladium chloride and a fluoride source like AgF can generate both a neutral allylpalladium fluoride and a cationic allylpalladium complex. acs.org The neutral allylpalladium fluoride has been identified as the active nucleophile in a homobimetallic mechanism. acs.orgprinceton.edu Spectroscopic techniques like NMR and mass spectrometry have been used to observe and characterize these cationic allylpalladium intermediates. acs.orgprinceton.edu
A significant development in understanding allylic fluorination is the proposal of a homobimetallic mechanism. acs.orgprinceton.edu This model suggests that C–F bond formation occurs through the nucleophilic attack of a neutral allylpalladium fluoride complex on a cationic allylpalladium electrophile. acs.orgprinceton.eduacs.org
Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in analyzing the transition states associated with this pathway. acs.orgprinceton.edu These calculations have helped to rationalize the high branched selectivity and the unusual effects of ligands observed in regioselective fluorination reactions. acs.orgprinceton.edu The computational data support a mechanism where the neutral allylpalladium fluoride acts as the nucleophile and the cationic allylpalladium complex serves as the electrophile. acs.orgprinceton.edu The cover of an issue of the journal Organometallics has even illustrated the structure of such a proposed homobimetallic transition state. acs.org
Table of Calculated Activation Barriers for Different Nucleophiles acs.orgprinceton.edu
| Entry | Nucleophile | Electrophile | Calculated Activation Barrier (kJ/mol) |
| 1 | Silver Fluoride | Cationic Allylpalladium Complex | 127 |
| 2 | Neutral Allylpalladium Fluoride | Cationic Allylpalladium Complex | Lower than Silver Fluoride pathway |
Note: The table presents a simplified summary of computational findings which indicate that the activation barriers for the homobimetallic pathway (entry 2) are consistently lower than those involving silver fluoride as the direct nucleophile (entry 1), supporting the homobimetallic mechanism. acs.orgprinceton.edu
Concerted Asynchronousresearchgate.netresearchgate.net-Sigmatropic Rearrangement Transition States
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in a concerted fashion. stereoelectronics.orglibretexts.org Among these, the researchgate.netresearchgate.net-sigmatropic rearrangement is particularly significant in the context of allylic systems. This process involves a highly ordered, cyclic six-membered transition state, leading to the formation of a new σ-bond and the shifting of π-bonds. libretexts.orgmasterorganicchemistry.com The reaction is typically thermally allowed and proceeds suprafacially, meaning the new bond forms on the same face of the π-system. stereoelectronics.orglibretexts.org
A prime example is the Claisen rearrangement, where an allyl vinyl ether is converted into a γ,δ-unsaturated carbonyl compound upon heating. masterorganicchemistry.comwikipedia.org The reaction is driven by the formation of a thermodynamically stable carbonyl group. wikipedia.org Similarly, the Cope rearrangement involves the isomerization of a 1,5-diene. masterorganicchemistry.com
The transition state of these rearrangements is described as "concerted asynchronous." "Concerted" signifies that bond breaking and bond making occur in a single step without the formation of a discrete intermediate. masterorganicchemistry.comwikipedia.org "Asynchronous" implies that the bond-forming and bond-breaking processes are not perfectly synchronized; some bonds may be more fully formed or broken than others at the transition state.
In the context of allylic fluoride synthesis, variations of these rearrangements are employed. For instance, fluoroalkyl N-triftosylhydrazones can generate carbenes that react with homoallenols to form ylide intermediates, which subsequently undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to yield multisubstituted allylic monofluorides. researchgate.net The Ireland-Claisen rearrangement, a variation involving silyl (B83357) ketene (B1206846) acetals derived from allylic esters, allows the reaction to proceed under milder conditions. stereoelectronics.orgmasterorganicchemistry.com These reactions highlight the utility of concerted asynchronous researchgate.netresearchgate.net-sigmatropic rearrangements in constructing complex fluorinated molecules.
Ylide Intermediates in Allylic Monofluoride Formation
Ylides are neutral, dipolar molecules characterized by a formal negative charge on a carbon atom directly attached to a heteroatom (such as phosphorus, sulfur, or nitrogen) bearing a formal positive charge. wikipedia.org These reactive intermediates play a notable role in the synthesis of allylic fluorides.
One documented pathway involves the reaction of fluoroalkyl N-triftosylhydrazones with a silver catalyst to generate silver carbenoids. These carbenes react with substituted homoallenols to form ylide intermediates. A subsequent HF elimination and a researchgate.netresearchgate.net-sigmatropic rearrangement lead to the formation of diverse allylic monofluorides in good yields. researchgate.net
Phosphonium (B103445) and sulfonium (B1226848) salts are also effective precursors for generating fluorinated ylides and the corresponding carbenes. researchgate.net For example, (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), a stable phosphonium ylide reagent, can serve as an efficient source of difluorocarbene (:CF2) under mild warming conditions without requiring any additives. researchgate.net This difluorocarbene can then participate in reactions to form fluorinated compounds. The process involves an "umpolung" or reversal of polarity of the cation, allowing a substituent on the phosphonium salt to be transferred as a nucleophile. researchgate.net
Nitrogen-based ylides, such as azomethine ylides, are another class of intermediates. These can be envisioned as an iminium cation adjacent to a carbanion and are typically generated from the condensation of α-amino acids with aldehydes or through the thermal ring-opening of aziridines. wikipedia.org The involvement of such ylides provides a modular approach to building complex molecules, including those relevant to radiolabeling with fluorine-18 (B77423) for applications like Positron Emission Tomography (PET). nih.gov
Regioselectivity and Stereoselectivity Control Mechanisms
Role of Ligands and Catalysts in Stereocontrol
The control of regioselectivity and stereoselectivity in allylic fluorination is heavily dependent on the choice of transition-metal catalysts and coordinating ligands. researchgate.net Systems based on palladium, iridium, copper, and ruthenium have been developed to achieve high levels of control. researchgate.netbeilstein-journals.orgacs.org
Iridium-catalyzed systems have emerged as particularly powerful for asymmetric allylic fluorination. Chiral diene-ligated iridium complexes are effective in catalyzing the fluorination of racemic allylic trichloroacetimidates using Et3N·3HF as the fluoride source. researchgate.netthieme-connect.com These reactions can proceed through a dynamic kinetic asymmetric transformation (DYKAT), affording branched allylic fluorides with excellent enantioselectivities. researchgate.net The choice of the enantiomer of the chiral ligand can even be used to control the diastereoselectivity when the substrate already contains a stereocenter. thieme-connect.com
Copper-based reagents have also been used for the regioselective trifluoromethylation and fluorination of allylic chlorides, with mechanistic studies indicating the involvement of allyl copper intermediates. acs.org The combination of different metals, such as in a copper/iridium dual catalytic system, can further modulate stereoselectivity in the synthesis of complex fluorinated structures. rsc.org
Table 1: Examples of Catalyst-Ligand Systems in Allylic Fluorination
| Catalyst System | Ligand | Substrate Type | Fluoride Source | Key Outcome | Citations |
|---|---|---|---|---|---|
| Pd(0) | Trost's bisphosphine | Allylic chlorides | AgF | High regio- and enantioselectivity | beilstein-journals.org |
| [Ir(COD)Cl]₂ | Chiral bicyclo[3.3.0]octadiene | Allylic trichloroacetimidates | Et₃N·3HF | Excellent enantioselectivity via DYKAT | researchgate.net |
| Pd/Cr co-catalyst | - | Simple olefins | Et₃N·3HF | High branched:linear regioselectivity | researchgate.net |
| Cu-CF₃ / Cu-F | - | Allylic chlorides | - | Regio- and stereoselective fluorination | acs.org |
| Ir/Cu dual catalyst | Chiral phosphine (B1218219) ligand | Cinnamyl carbonates | - | High yield and stereoselectivity | rsc.org |
Management of Allylic Transposition in Fluorination Reactions
A significant challenge in the synthesis of allylic fluorides is controlling allylic transposition (or allylic rearrangement), where the double bond migrates, often leading to a mixture of regioisomers. acs.orgresearchgate.net This is a common issue when using reagents like (diethylamino)sulfur trifluoride (DAST) with allylic alcohols, which can result in poor selectivity. acs.org
Several strategies have been developed to manage and suppress unwanted allylic transposition. One of the most effective methods involves the use of allylsilanes. The trimethylsilyl (B98337) group acts as a regiochemical control element. In a process known as electrophilic fluorodesilylation, the silyl group enhances the reactivity of the alkene towards an electrophilic fluorine source, such as Selectfluor, and stabilizes the resulting β-cationic intermediate. acs.org This directs the C-F bond formation to a specific position, cleanly affording the transposed allylic fluoride and preventing the formation of other isomers. acs.orgbeilstein-journals.org This method has proven effective for synthesizing vicinal fluorinated protected amines, circumventing the selectivity problems associated with traditional methods. acs.org
Dynamic Kinetic Resolution in Allylic Fluorination
Dynamic kinetic resolution (DKR) is a powerful strategy for transforming a racemic starting material into a single, enantioenriched product in theoretically 100% yield, overcoming the 50% yield limitation of classical kinetic resolution. nih.govdicp.ac.cn This process requires two key conditions: the rapid racemization of the starting material under the reaction conditions and a chiral catalyst that selectively reacts with one enantiomer much faster than the other. nih.govdicp.ac.cn When applied to allylic substrates, the process is often termed a dynamic kinetic asymmetric transformation (DYKAT). researchgate.netnih.gov
A prominent example is the iridium-catalyzed asymmetric fluorination of racemic secondary allylic trichloroacetimidates. researchgate.netthieme-connect.com In this reaction, a chiral diene-ligated iridium complex catalyzes the formation of a π-allyliridium intermediate from both enantiomers of the starting material. researchgate.net Crucially, the syn and anti forms of this π-allyl intermediate can interconvert rapidly, faster than the rate of nucleophilic attack by the fluoride source (Et₃N·3HF). researchgate.net The chiral catalyst then directs the fluoride to attack one of the rapidly equilibrating intermediates preferentially, leading to the formation of the allylic fluoride product with high enantioselectivity and branched regioselectivity. researchgate.net
Computational and experimental studies support this DYKAT mechanism, confirming that the rate of isomerization of the π-allyl intermediates is faster than the C-F bond-forming step. researchgate.net This methodology has proven to be a general and effective route for preparing a variety of enantioenriched α-linear and α-branched allylic fluorides. researchgate.net
Influence of Silicon-Fluorine Interactions on Selectivity
Silicon-containing groups exert a significant influence on the selectivity of allylic fluorination reactions through both electronic and steric effects. researchgate.net The interaction between silicon and fluorine is a key factor in several synthetic methodologies.
A well-documented phenomenon is the β-silyl effect, where a silicon atom at a position beta to a developing positive charge provides substantial stabilization. researchgate.netnih.gov This effect is exploited in the synthesis of 2-fluoro-3-silylpropan-1-ols from allylsilanes. The process involves epoxidation followed by epoxide ring-opening with a fluoride source like triethylamine (B128534) trihydrofluoride (HF·Et₃N). researchgate.netacs.orgresearchgate.net The β-silyl effect accelerates the reaction and governs the complete regioselectivity of the epoxide opening by stabilizing the cationic intermediate, directing the fluoride attack. researchgate.netnih.gov Notably, these reactions proceed without significant desilylation, highlighting the stability of the silyl group under these conditions. researchgate.netresearchgate.net
In electrophilic fluorodesilylation reactions, the silyl group acts as a directing group, controlling the regioselectivity of C-F bond formation. acs.orgbeilstein-journals.org Furthermore, conformational analyses of the resulting fluorohydrin products have revealed a preference for a gauche arrangement between the C-Si and C-F bonds. nih.govacs.org While hyperconjugation would typically favor an anti-periplanar arrangement, this observed preference suggests that attractive electrostatic interactions between the silicon and the highly electronegative fluorine atom—a "silicon-fluorine gauche effect"—contribute to the conformational bias. nih.govacs.org This interaction can be a subtle but important element in stereochemical control. The kinetic resolution of allyl fluorides has also been achieved through an organocatalyzed enantioselective allylic trifluoromethylation that relies on silicon-assisted C-F bond cleavage. nih.gov
Substituent Effects on Reaction Pathways and Outcomes
The nature and position of substituents on the this compound backbone exert a profound influence on the pathways and outcomes of its reactions. These effects can be broadly categorized into electronic and steric contributions, which modulate the reactivity, regioselectivity, and stereoselectivity of various transformations. Research has demonstrated that careful selection of substituents is a critical strategy for controlling the formation of specific isomers and achieving high yields of desired products.
Electronic Effects
Electronic effects of substituents can significantly alter the reaction rates and selectivity by modifying the electron density distribution within the allyl system. In reactions proceeding through cationic intermediates, electron-donating groups can stabilize the transition state, accelerating the reaction. Conversely, electron-withdrawing groups can have a destabilizing effect.
In the context of rhodium-catalyzed asymmetric fluorination of 1,2-disubstituted allylic trichloroacetimidates, the electronic nature of substituents on the aryl ring was found to influence the enantioselectivity. For instance, installing an electron-withdrawing group in the para position of a phenyl ring led to slightly higher enantioselectivity compared to an electron-donating group. nih.gov When a trifluoromethyl group (an electron-withdrawing substituent) was introduced, it impacted the enantioselectivity of the substitution product. nih.gov
Computational studies on palladium-catalyzed regiodivergent decarboxylative allylic alkylation of allyl difluoro-β-ketoesters have provided further insights. The fluorine substituents, due to their electron-withdrawing properties and p...π conjugation, reduce the HOMO-LUMO gap, facilitating an inner-sphere sigmatropic rearrangement to yield branched products. rsc.org
Steric Effects
Steric hindrance plays a crucial role in directing the approach of reagents and influencing the stereochemical outcome of reactions involving substituted allyl fluorides. The size of substituents can dictate the preferred reaction pathway and the diastereoselectivity of the product.
In the fluorodesilylation of (E)-allylsilanes, the presence of a gem-dimethyl group on the starting silane (B1218182) dramatically improved the stereochemical outcome of the fluorination. beilstein-journals.org This steric bulk directed the reaction to form the E-isomer with high selectivity. beilstein-journals.org Similarly, in the reaction of a monomeric imidozirconium complex with allylic electrophiles, the size of the α-substituent had a significant effect on the observed diastereoselectivity. nih.gov While ethyl- and isopropyl-substituted ethers reacted to form a single regioisomer, the tert-butyl substituent proved to be prohibitively large, preventing the reaction from proceeding. nih.gov
Research on palladium-catalyzed asymmetric allylic alkylation of α-fluoro ketones has shown that the steric hindrance of the allyl carbonate had minimal effect on the reaction results. rsc.org However, in other systems, bulky substituents can significantly decrease both chemical yield and selectivity. rsc.org
Influence on Regio- and Stereoselectivity
The interplay of electronic and steric effects is paramount in controlling the regio- and stereoselectivity of reactions. In the electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters, a variety of substituents on the starting material were well-tolerated, affording (E)-boryl-substituted allyl fluorides in good yields and with high (E)-selectivity. organic-chemistry.orgthieme-connect.comthieme-connect.com The presence of bulky substituents at the δ-position did not impede the reaction, and the corresponding products were obtained with good E/Z ratios. thieme-connect.com
The following tables summarize research findings on the impact of substituents on reaction outcomes.
Table 1: Effect of Substituents on the E/Z Selectivity of (E)-Boryl-Substituted Allyl Fluorides via Electrophilic Fluorodesilylation organic-chemistry.orgthieme-connect.com
| Entry | γ-Substituent (R) | δ-Substituent | Yield (%) | E/Z Ratio |
| 1 | Methyl | H | 83 | 13:1 |
| 2 | n-Propyl | H | 85 | 9:1 |
| 3 | 4-Chlorobutyl | H | 81 | 11:1 |
| 4 | Phenyl | H | 82 | 10:1 |
| 5 | Cyclohexyl | H | 84 | 12:1 |
| 6 | H | Isopropyl | 82 | 12:1 |
| 7 | H | tert-Butyl | 85 | 11:1 |
| 8 | H | Phenyl | 80 | 11:1 |
| 9 | H | 4-MeO-Ph | 78 | 13:1 |
Table 2: Influence of C2-Substituent on Rh-Catalyzed Asymmetric Fluorination nih.gov
| Entry | C2-Substituent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | CO₂Et | 80 | 70:30 |
| 2 | COPh | 65 | 65:35 |
| 3 | CH₂OBn | 41 | 60:40 |
Table 3: Effect of Silane Substitution on Stereoselectivity of Allylic Fluoride Formation beilstein-journals.org
| Entry | Allylsilane Substituent | Yield (%) | E/Z Ratio |
| 1 | -CH(Ph)CO₂Et | 81 | ~1:1 |
| 2 | -C(CH₃)₂CH(Ph)CO₂Et | 95 | >99:1 (E only) |
| 3 | -C(CH₃)₂CH(Ph)CH₂OH | 70 | >99:1 (E only) |
Advanced Spectroscopic Characterization of Allyl Fluoride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H, ¹³C, and ³¹P, offers a multi-faceted approach to characterization.
¹⁹F NMR spectroscopy is particularly informative due to the high sensitivity of the ¹⁹F nucleus (100% natural abundance) and its wide chemical shift range, which minimizes signal overlap. lcms.cz The chemical shift of the fluorine atom in allyl fluoride (B91410) derivatives is highly sensitive to its electronic environment. For the parent allyl fluoride (3-fluoropropene), the ¹⁹F chemical shift is approximately -114 ppm relative to CFCl₃. ucsb.edu In more complex derivatives, such as (E)-1-boryl-3-fluoro-1-butene, the major isomer exhibits a ¹⁹F chemical shift at -172.7 ppm. thieme-connect.com
Spin-spin coupling between fluorine and hydrogen nuclei (J ¹⁹F-¹H) provides crucial connectivity information. Unlike ¹H-¹H couplings, ¹⁹F-¹H couplings are often observed over two (geminal, ²J), three (vicinal, ³J), and even more bonds (long-range coupling). wikipedia.org Geminal coupling constants (²J H-C-F) can be as large as 50 Hz. wikipedia.org Vicinal coupling constants (³J H-C-C-F) are dependent on the dihedral angle between the C-H and C-F bonds, following a Karplus-type relationship.
In a substituted this compound derivative, the proton on the same carbon as the fluorine would show a large geminal coupling, while the vinyl protons would exhibit smaller vicinal couplings. For example, analysis of an (E)-boryl-substituted this compound revealed complex coupling for the vinyl proton adjacent to the fluorine-bearing carbon, with coupling constants of 18.2, 16.4, and 4.6 Hz, reflecting its interaction with multiple protons and the fluorine atom. thieme-connect.com
Table 1: Representative ¹⁹F NMR Data for this compound Derivatives
| Compound | ¹⁹F Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| This compound | -114 ucsb.edu | Not specified in source |
| (E)-1-Boryl-3-fluoro-1-butene (major isomer) | -172.7 thieme-connect.com | Not specified for ¹⁹F-¹H |
| 2H,3H-Decafluoropentane (for comparison) | Not specified | ²JFH = 43.4 Hz lcms.cz |
Given the presence of multiple coupling interactions, ¹H and ¹⁹F spectra of this compound derivatives can be complex. Decoupling techniques are employed to simplify these spectra and aid in their interpretation.
¹H{¹⁹F} (Fluorine Decoupling): In this experiment, the ¹H NMR spectrum is acquired while irradiating the sample at the resonance frequencies of the ¹⁹F nuclei. This removes all ¹H-¹⁹F coupling, causing the proton signals that were previously split by fluorine to collapse into simpler multiplets. This is particularly useful for confirming which protons are coupled to fluorine and for simplifying complex splitting patterns to reveal underlying ¹H-¹H couplings. rsc.org
¹⁹F{¹H} (Proton Decoupling): Conversely, irradiating at proton frequencies while observing the ¹⁹F nucleus removes all ¹H-¹⁹F coupling from the ¹⁹F spectrum. acs.org For a molecule with a single, unique fluorine atom, this technique will cause its multiplet to collapse into a singlet. This is valuable for confirming the number of distinct fluorine environments and is often used for quantitative ¹⁹F NMR, where the integration of a sharp singlet is more accurate. nih.govnih.gov
¹³C NMR provides information about the carbon skeleton of this compound derivatives. Chemical shifts are indicative of the carbon's environment, with carbons bonded directly to fluorine appearing at a characteristic downfield position. wisc.edu
A key feature of the ¹³C NMR spectra of these compounds is the presence of ¹⁹F-¹³C coupling. The one-bond coupling (¹J ¹⁹F-¹³C) is typically very large, ranging from 160 to 350 Hz. acs.org Two-bond couplings (²J ¹⁹F-C-¹³C) are also significant, usually in the range of 15-40 Hz. thieme-connect.comacs.org These couplings are invaluable for assigning carbon signals, especially for the carbons alpha and beta to the fluorine atom. In a technique known as fluorine-decoupled carbon spectroscopy (FDCS), selective decoupling of ¹⁹F allows for the observation of otherwise obscured ³JCH couplings, which can help determine stereochemistry. acs.org
For instance, the ¹³C NMR spectrum of an (E)-boryl-substituted this compound displayed the following key signals, clearly showing the effect of fluorine coupling. thieme-connect.com
Table 2: ¹³C NMR Data for (E)-Pinacolboryl-Substituted this compound Derivative thieme-connect.com
| Carbon Atom | Chemical Shift (δ, ppm) | ¹⁹F-¹³C Coupling Constant (J, Hz) | Coupling Type |
| C-F (CH-F) | 90.4 | 167.1 | ¹J |
| C=C-CF | 151.2 | 19.7 | ²J |
| CH₃-CF | 20.9 | 23.5 | ²J |
For this compound derivatives that incorporate a phosphonate (B1237965) group, ³¹P NMR spectroscopy is a powerful analytical tool. nih.govhuji.ac.il The chemical shift of the phosphorus nucleus provides information about its oxidation state and bonding environment.
In fluorinated phosphonates, coupling between the phosphorus and fluorine nuclei is observed. When a fluorine atom is located on the carbon adjacent to the phosphorus (as in an α-fluoroallyl phosphonate), a large two-bond coupling constant, ²J ¹⁹F-³¹P, is a characteristic feature. This coupling is highly diagnostic and aids in structural confirmation. For example, in α,α-difluoro-benzyl phosphonates, which serve as a model for fluoro-substituted phosphonates, the ²J P-F coupling is reported to be 114 Hz. researchgate.net The observation of such a coupling in the ³¹P NMR spectrum, typically as a triplet if coupled to a CF₂ group or a doublet for a CFH group, is strong evidence for the proposed structure. researchgate.net The stereocontrolled synthesis of fluorinated (E)- or (Z)-allylic phosphonates has been reported, where NMR was essential for characterization. thieme-connect.com
¹³C NMR Chemical Shifts and Coupling Constants (¹J, ²J ¹⁹F-¹³C)
High-Resolution Mass Spectrometry for Intermediate and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the analysis of this compound derivatives, particularly for identifying unknown intermediates and reaction products. thieme-connect.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four decimal places). msu.edu
This high precision allows for the unambiguous determination of a molecule's elemental formula. For example, it can distinguish between different formulas that have the same nominal mass. This capability is indispensable in the study of fluorinated compounds, where HRMS can confirm the presence and number of fluorine, oxygen, and other atoms in a product or impurity. nih.gov
HRMS is frequently used in combination with NMR and chromatography (LC-HRMS or GC-HRMS) to analyze complex mixtures from synthesis or degradation studies. nih.govacs.org While NMR provides detailed structural connectivity, HRMS confirms the molecular formula of the parent ion and its fragments, offering complementary and confirmatory data. This combined approach has proven powerful for elucidating the structures of photolysis products of fluorinated pharmaceuticals and for identifying transient intermediates in reaction mechanisms. nih.govresearchgate.netrsc.org
Computational Chemistry and Theoretical Investigations of Allyl Fluoride
Density Functional Theory (DFT) Applications
DFT calculations have been extensively applied to study various facets of allyl fluoride (B91410) chemistry, from elucidating complex reaction pathways to understanding the subtle intermolecular forces that govern reactivity.
DFT studies have been instrumental in mapping out the step-by-step processes of reactions involving allyl fluoride. For instance, in the metal-free allylic fluorination of styrenes using Selectfluor, DFT calculations have been employed to probe the minute details of the reaction mechanism, revealing the sequential process of this transformation. researchgate.netresearchgate.net These computational approaches help to understand the interaction between the alkene substrate and the electrophilic fluorinating reagent. researchgate.netresearchgate.net
In transition-metal-catalyzed reactions, DFT provides a framework for understanding the catalytic cycle. For the palladium-catalyzed fluorination of allylic chlorides, a proposed catalytic cycle involves the coordination of the Pd(0) catalyst, oxidative addition to form an allylpalladium chloride, halide exchange to produce an allylpalladium fluoride, and subsequent C–F bond formation. acs.org Similarly, in the Rh-catalyzed allylic substitution of alkenes, DFT calculations have shown an unusual outer-sphere nucleophilic substitution mechanism. nih.gov
A key strength of DFT is its ability to calculate the structures and energies of transition states, which are the highest energy points along a reaction coordinate and determine the rate of a reaction. By analyzing these transition states and their associated energy barriers, chemists can gain a deeper understanding of reaction feasibility and efficiency. researchgate.netsmolecule.com
For example, in a DFT study of a model reaction between a zirconium imido complex and methyl allyl ether, a six-membered closed transition state was identified for the substitution step. nih.gov The calculations also revealed that the activation barrier for the rearrangement of this compound is significantly lower than that for allyl methyl ether and allyl chloride, explaining the observed higher reactivity of this compound in this system. nih.gov In the palladium-catalyzed fluorination of allylic chlorides, DFT calculations were used to determine the energy barriers for different pathways, helping to identify the most likely mechanism. acs.orgprinceton.edu
Table 1: Calculated Activation Barriers for Allylic Substitution
| Reactant | Calculated Activation Barrier (kcal/mol) |
| This compound | Lower than Allyl Methyl Ether by 8 kcal/mol |
| Allyl Chloride | Lower than Allyl Methyl Ether by 2 kcal/mol |
| Allyl Methyl Ether | Reference |
| Data derived from a DFT study on the reaction with a zirconium imido complex. nih.gov |
DFT calculations are powerful tools for predicting and explaining the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the product). In a palladium/copper dual-catalyzed stereodivergent synthesis of fluorinated amino acids, a DFT study revealed that the F−Cu interaction between the allylic substrate and the copper catalyst significantly influences the stereoselectivity. researchgate.net
In the palladium-catalyzed fluorination of allylic chlorides, DFT calculations of transition state energies for the attack on different positions of the allyl group successfully predicted the preference for the branched allylic fluoride product. acs.orgprinceton.edu The calculated difference in activation energies (ΔΔG‡) between the pathways leading to the branched and linear products was in excellent agreement with experimental values. acs.org
Table 2: Comparison of Calculated and Experimental Regioselectivity
| Nucleophile | Calculated ΔΔG‡ (kJ/mol) | Experimental ΔΔG‡ (kJ/mol) |
| (PPh3)AgF | 24 | 9 |
| Neutral Palladium Fluoride | Excellent Agreement | 6-9 |
| Data for the Pd-catalyzed fluorination of allylic chlorides. acs.org |
DFT allows for the detailed investigation of non-covalent interactions that can play a crucial role in chemical reactions. The aforementioned F−Cu interaction is a prime example of an intermolecular interaction that dictates the stereochemical outcome. researchgate.net
Intramolecular interactions, such as hydrogen bonding, are also amenable to DFT analysis. Studies on 4-anilino-5-fluoroquinazolines have used DFT to characterize the weak N−H···F hydrogen bond. escholarship.org Furthermore, noncovalent interactions between the fluoride and nearby C–H bonds have been suggested to influence calculated energies in transition states of palladium-catalyzed allylic fluorinations. acs.orgprinceton.edu DFT has also been used to study the interplay of various interactions in complexes of lithium fluoride with aromatic tetraamides, including N-H⋯F and C-H⋯F hydrogen bonding. nih.gov
Prediction and Rationale of Regioselectivity and Stereoselectivity
In Silico Studies for Understanding Structure-Reactivity Relationships
In silico studies, which are computational investigations, are vital for establishing relationships between the structure of a molecule and its reactivity. For this compound and its derivatives, these studies help to rationalize experimental observations and predict the behavior of new substrates.
Computational studies on π-allyl iridium intermediates have revealed that the presence of a fluorine atom on the allyl group leads to distinct structural changes compared to non-fluorinated analogues. escholarship.org Specifically, the Ir–C3 bond distance is elongated, causing the allyl plane to cant away from the metal. escholarship.org This structural distortion, a result of steric interactions, helps to explain the challenges in achieving high enantioselectivity in certain allylic substitution reactions. escholarship.org Such insights are crucial for the rational design of new catalysts. escholarship.org
Modeling of Catalytic Cycles and Key Intermediates
Computational modeling provides a powerful means to visualize and analyze entire catalytic cycles and the key intermediates involved. In the palladium-catalyzed decarboxylative allylic alkylation of allyl difluoro-β-ketoesters, DFT calculations have been used to map the entire reaction mechanism. rsc.org These computations revealed that the reaction starts with C–O bond cleavage, followed by a rate-determining CO2 extrusion step. rsc.org
A key finding from the modeling of palladium-catalyzed allylic fluorination is the role of an allylpalladium fluoride as a crucial intermediate. acs.orgprinceton.edu Computational and experimental evidence supports a homobimetallic mechanism where a neutral allylpalladium fluoride acts as the nucleophile, attacking a cationic allylpalladium electrophile. acs.orgprinceton.edu This detailed mechanistic picture, derived from modeling, explains the high branched selectivity and the influence of different ligands on the reaction. acs.orgprinceton.edu
Synthetic Applications of Allyl Fluoride in Organic Synthesis
Allyl Fluorides as Versatile Building Blocks and Synthetic Intermediates
Allyl fluorides have emerged as highly versatile building blocks and synthetic intermediates in modern organic chemistry. researchgate.netacs.org Their utility stems from the unique electronic properties conferred by the fluorine atom, which, despite the strength of the carbon-fluorine (C-F) bond, can participate in a variety of chemical transformations. chemrxiv.org They serve as valuable C3 synthons for creating functionalized allylic derivatives, which are themselves versatile intermediates for synthesizing complex molecules, including heterocycles. rsc.org The introduction of allyl fluorides as electrophiles in asymmetric allylic alkylation reactions has garnered significant interest, offering a novel pathway for C-C bond formation. thieme-connect.com
The reactivity of allyl fluorides can be harnessed in both transition-metal-catalyzed and organocatalytic systems. researchgate.net For instance, they have been successfully employed in transition-metal catalyzed defluorinative asymmetric allylic alkylations (AAAs). researchgate.net The ability of the fluorine atom to act as a leaving group, particularly when assisted by a fluorophilic species like silicon, has enabled the development of innovative and selective catalytic transformations under mild conditions. thieme-connect.comnih.gov This dual role of fluorine, acting as both a leaving group and an activator, overcomes the high thermodynamic barrier typically associated with C-F bond cleavage. researchgate.netnih.gov
Furthermore, allyl fluorides are key precursors for generating other valuable fluorinated synthons. acs.org Their applications extend to the synthesis of fluorinated materials and bioactive compounds, where the presence of fluorine can significantly alter physical and chemical properties. acs.org The development of methods using allyl fluorides continues to expand the toolkit of synthetic chemists, providing access to a diverse array of complex chemical architectures. chemrxiv.orgnih.gov
Construction of Complex Chemical Architectures
Allyl fluorides and their derivatives are instrumental in the construction of various fluorinated heterocyclic compounds, which are significant structural motifs in medicinal chemistry and materials science. researchgate.netnih.gov Functionalized propargylic and allylic fluorides serve as key building blocks for synthesizing fluorinated heterocycles such as furans, tetrahydrofurans, and lactams. researchgate.netnih.gov
The synthesis of fluorinated δ-lactams, for example, can be achieved through multi-step sequences starting from simple aldehydes. One approach involves the amino allylation of an aldehyde, followed by amide coupling with 2-fluoroacrylic acid to form a diene. rsc.org Subsequent ring-closing metathesis (RCM) of the diene, often requiring protection of the amide nitrogen, yields an unsaturated fluorinated lactam. rsc.org This methodology allows for the creation of a range of substituted δ-lactams. rsc.org Another strategy utilizes gem-difluoro-1,7-enyne amides, derived from fluorinated building blocks, which can undergo ring-closing metathesis to produce difluorodihydropyridinones (a type of δ-lactam). nih.gov
These methods highlight the role of fluorinated intermediates, accessible from allyl fluorides, in building complex cyclic systems containing fluorine. The resulting fluorinated lactams and other heterocycles are valuable scaffolds for further chemical exploration and development of new bioactive molecules. rsc.orgnih.gov
Table 1: Synthesis of Fluorinated δ-Lactams via Ring-Closing Metathesis
| Starting Aldehyde | Protecting Group | Metathesis Catalyst | Product (Unsaturated Lactam) | Yield | Reference |
| Benzaldehyde | p-Methoxybenzyl (PMB) | Grubbs II catalyst | N-PMB-6-phenyl-3-fluoro-5,6-dihydropyridin-2(1H)-one | Quantitative | rsc.org |
| 4-Methoxybenzaldehyde | p-Methoxybenzyl (PMB) | Grubbs II catalyst | N-PMB-3-fluoro-6-(4-methoxyphenyl)-5,6-dihydropyridin-2(1H)-one | Quantitative | rsc.org |
| 2-Naphthaldehyde | p-Methoxybenzyl (PMB) | Grubbs II catalyst | N-PMB-3-fluoro-6-(naphthalen-2-yl)-5,6-dihydropyridin-2(1H)-one | Quantitative | rsc.org |
| 2-Thiophenecarboxaldehyde | p-Methoxybenzyl (PMB) | Grubbs II catalyst | N-PMB-3-fluoro-6-(thiophen-2-yl)-5,6-dihydropyridin-2(1H)-one | 98% | rsc.org |
The utility of allyl fluoride-derived intermediates extends to the synthesis of more complex bi- and tri-heterocyclic systems. researchgate.netnih.gov Specifically, fluorinated 1,7-diyne or 1,7-enyne derivatives, which can be prepared from functionalized allylic fluorides, are valuable precursors for constructing these elaborate architectures through transition-metal-catalyzed reactions. researchgate.netnih.gov
For instance, gem-difluoro-1,7-enyne amides can be transformed into 4,4-difluoro-3-oxoisoquinolines, a bicyclic lactam system, through a tandem ring-closing metathesis–enyne metathesis reaction. nih.gov These resulting bicyclic compounds can then serve as dienophiles in Diels-Alder reactions to yield heterotricyclic systems, demonstrating a pathway from relatively simple fluorinated building blocks to complex, multi-fused heterocyclic structures. nih.gov Another sophisticated approach involves a cascade reaction combining an isocyanide-based multicomponent reaction (IMCR) with an aza-Diels-Alder reaction and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate tris-heterocyclic compounds, where fluorine atoms can be incorporated to modulate molecular properties. frontiersin.org These strategies underscore the power of fluorinated synthons in building molecular diversity and complexity. nih.govfrontiersin.org
A significant application of allyl fluorides is in the stereocontrolled synthesis of α-allyl ketones. nih.gov This is achieved through a defluorinative allylation strategy, typically involving the reaction of silyl (B83357) enol ethers (SEEs) with allyl fluorides under catalytic conditions. chemrxiv.orgnih.gov This methodology is notable for its ability to construct α-allylated ketones bearing two adjacent stereocenters in a regio-, diastereo-, and enantioselective fashion. nih.gov
The reaction capitalizes on the unique properties of the fluorine atom, which functions as both a leaving group and an activator for the silyl enol ether nucleophile via a silicon-fluorine (Si-F) interaction. chemrxiv.orgnih.gov This synergistic effect facilitates the cleavage of the strong C-F bond under mild conditions, a process that is otherwise thermodynamically demanding. chemrxiv.orgresearchgate.net The use of chiral Lewis base catalysts, such as those derived from cinchona alkaloids, allows for high levels of stereocontrol. nih.govdb-thueringen.de
The scope of this transformation is broad, accommodating a wide variety of cyclic and acyclic silyl enol ethers and substituted allyl fluorides. chemrxiv.orgnih.gov This method provides a powerful and general protocol for the asymmetric α-allylation of ketones, a previously challenging transformation in organic synthesis. nih.gov
Table 2: Catalytic Asymmetric Defluorinative Allylation of Silyl Enol Ethers
| Silyl Enol Ether | Allyl Fluoride (B91410) | Catalyst | Product (α-Allyl Ketone) | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |
| Cyclohexanone SEE | (E)-1-fluoro-1,3-diphenylprop-2-ene | (DHQD)₂PHAL | syn-2-allyl-2-phenylcyclohexan-1-one | 75% | >20:1 | 95:5 | nih.gov |
| Cyclopentanone SEE | (E)-1-fluoro-1,3-diphenylprop-2-ene | (DHQD)₂PHAL | syn-2-allyl-2-phenylcyclopentan-1-one | 81% | >20:1 | 95:5 | nih.gov |
| Propiophenone SEE | (E)-1-fluoro-1,3-diphenylprop-2-ene | (DHQD)₂PHAL | syn-2-allyl-1,2-diphenylpropan-1-one | 83% | 13:1 | 94:6 | nih.gov |
| Estrone (B1671321) derivative SEE | (E)-1-fluoro-1,3-diphenylprop-2-ene | (DHQD)₂PHAL | Allylated estrone derivative | 65% | >20:1 | 96:4 | nih.gov |
The incorporation of fluorine into amino acids can significantly influence their biological properties, making the synthesis of fluorinated amino acids a topic of great interest. arkat-usa.orgnih.gov Allyl fluorides are key reagents in novel synthetic strategies aimed at producing these valuable compounds. researchgate.net A noteworthy development is the stereodivergent synthesis of chiral fluorinated amino acids using a palladium/copper/lithium ternary catalytic system. researchgate.net This method involves the allylic substitution of geminal difluoromethylenes with amino acid Schiff bases, affording non-natural amino acids with a chiral allylic fluorine motif in high yields and with excellent stereoselectivity. researchgate.net
Other methods for synthesizing fluorinated amino acids involve the photochemical decarboxylation of α-fluorinated carboxylic acids to generate α-fluoroalkyl radicals, which can then be added to dehydroamino acids. organic-chemistry.org While not directly starting from this compound, these methods highlight the broader context of creating C-F bonds in amino acid scaffolds. The direct use of allyl fluorides in asymmetric catalysis provides a powerful route to enantiomerically enriched fluorinated amino acids, which are crucial building blocks for creating peptidomimetics and other biologically active molecules. researchgate.netarkat-usa.org
Allyl fluorides are pivotal in the controlled synthesis of both fluoroalkenes and products of C-H allylation, two important classes of organic molecules. jst.go.jprsc.org
The synthesis of functionalized Z-fluoroalkenes can be achieved with high stereoselectivity from readily available allylic alcohols using reagents like N-fluorobenzenesulfonimide (NFSI). rsc.orgresearchgate.net While this method starts from allylic alcohols, related chemistry allows for the conversion of allyl fluorides to other useful products. For example, palladium-catalyzed reductive defluorination of allylic gem-difluorides provides a chemo- and stereoselective route to fluoroalkenes. researchgate.net
In a different synthetic vein, allyl fluorides serve as effective coupling partners in transition-metal-catalyzed C-H functionalization reactions. jst.go.jp For example, a Cp*Co(III)-catalyzed reaction enables the direct C-H allylation of 6-arylpurines with allyl fluorides, yielding allylated purine (B94841) derivatives with moderate Z-selectivity. jst.go.jpjst.go.jp This reaction proceeds under mild conditions and demonstrates the utility of allyl fluorides in atom- and step-economical C-C bond formations by activating inert C-H bonds. jst.go.jp These dual applications showcase the versatility of allyl fluorides in constructing both fluorinated alkenes and complex allylated arenes. jst.go.jprsc.org
Generation of Fluorinated Amino Acids and Their Derivatives
Strategies for Further Functionalization and Diversification of Allylic Fluorides
Allylic fluorides are not merely synthetic targets but also serve as versatile building blocks for the introduction of fluorine into more complex molecular architectures. Their strategic value lies in their capacity to undergo a variety of transformations that modify the molecule at the carbon-fluorine bond, the carbon-carbon double bond, or adjacent positions. The development of transition-metal-catalyzed methods has been pivotal in unlocking the synthetic potential of these compounds, enabling their diversification into a wide array of functionalized molecules. Key strategies include nucleophilic allylic substitution, defluorinative cross-coupling, and alkene metathesis, which collectively provide a powerful toolkit for organic chemists.
Transition-Metal-Catalyzed Allylic Substitution
A primary strategy for the diversification of allylic fluorides involves the substitution of the fluoride atom with other nucleophiles. Although the C-F bond is the strongest single bond to carbon, its position allylic to a double bond allows for activation by transition metal catalysts. Palladium and iridium complexes are particularly effective in facilitating these transformations. rsc.orgnih.gov
Research has demonstrated a powerful two-step, one-pot strategy that combines palladium-catalyzed allylic C-H oxidation of terminal alkenes to form linear allyl benzoates, followed by iridium-catalyzed allylic substitution. nih.gov This sequence allows for the diversification of the allylic intermediate with a broad range of nucleophiles that might be sensitive to direct oxidative conditions. nih.gov This method enables the stereoselective formation of a variety of chiral products by creating new C-N, C-O, C-S, or C-C bonds at the allylic position in high yields and excellent enantioselectivity. nih.gov The separation of the oxidation and functionalization steps is crucial to the broad scope of the process. nih.gov This "functionalization and diversification" approach highlights the utility of creating a reactive handle that can then be catalytically diversified. nih.govberkeley.edu
Defluorinative Cross-Coupling Reactions
A more advanced strategy involves the cleavage of a C-F bond as part of a cross-coupling reaction, known as defluorinative functionalization. This approach is particularly useful for the transformation of readily available allylic gem-difluorides into valuable monofluoroalkenes. organic-chemistry.org
A notable example is a palladium-catalyzed method that reacts allylic gem-difluorides with a wide range of boronic acids. organic-chemistry.org This process facilitates regioselective arylation, alkylation, allylation, and alkenylation, producing monofluorinated alkenes with high Z-selectivity under mild conditions. organic-chemistry.org A key aspect of this methodology is the proposed generation of a Pd-OH intermediate, enabled by a lithium-fluoride interaction, which expands the scope of compatible nucleophiles beyond traditional, highly reactive organometallic reagents. organic-chemistry.org The reaction demonstrates broad functional group tolerance, accommodating various substituents on the boronic acid partner. organic-chemistry.org
Table 1: Palladium-Catalyzed Defluoro-Arylation of Allylic gem-Difluorides with Boronic Acids This table presents representative data on the palladium-catalyzed reaction between an allylic gem-difluoride and various arylboronic acids, showcasing the scope and efficiency of the transformation.
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Product | Yield (%) | Z:E Ratio |
| 1 | Phenylboronic acid | 1 | (Z)-(3-fluoroprop-1-en-1-yl)benzene | 85 | >20:1 |
| 2 | 4-Methoxyphenylboronic acid | 1 | 1-((Z)-3-fluoroprop-1-en-1-yl)-4-methoxybenzene | 92 | >20:1 |
| 3 | 4-Chlorophenylboronic acid | 1 | 1-chloro-4-((Z)-3-fluoroprop-1-en-1-yl)benzene | 88 | >20:1 |
| 4 | 3-Thienylboronic acid | 1.5 | 3-((Z)-3-fluoroprop-1-en-1-yl)thiophene | 75 | >20:1 |
| 5 | 2-Naphthylboronic acid | 1 | 2-((Z)-3-fluoroprop-1-en-1-yl)naphthalene | 81 | >20:1 |
| Data sourced from research on palladium-catalyzed synthesis of monofluorinated alkenes. organic-chemistry.org |
Alkene Metathesis
The diversification of allylic fluorides is not limited to reactions involving the C-F bond. The carbon-carbon double bond itself serves as a handle for further functionalization through alkene metathesis. Cross-metathesis (CM) reactions, particularly those employing ruthenium-based catalysts, have been successfully used to synthesize more complex and functionalized internal allylic monofluorides. rsc.org This strategy allows for the coupling of a simpler this compound with a different olefin, thereby constructing a more elaborate carbon skeleton while retaining the valuable fluorine atom in the allylic position. The reaction can proceed with high E-selectivity, offering control over the geometry of the newly formed double bond. rsc.org
Q & A
Q. How do the physicochemical properties of allyl fluoride compare to other allyl halides, and what implications do these differences have for experimental handling?
this compound (C₃H₅F) exhibits distinct reactivity due to its weaker carbon-fluorine bond polarization compared to allyl chloride (C₃H₅Cl) and allyl iodide (C₃H₅I). Computational studies predict its boiling point (253.15 K) and molecular stability, which are critical for storage and reaction design. This compound’s lower stability compared to chlorides/bromides necessitates inert atmospheres and low-temperature storage to prevent decomposition .
Q. What factors influence the thermodynamic favorability and kinetic barriers in this compound substitution reactions compared to allyl ethers and chlorides?
Substitution reactions of this compound with zirconium complexes show greater thermodynamic favorability (ΔE = 15 kcal/mol) and lower activation barriers (8 kcal/mol lower than allyl methyl ether) due to partial Zr–F bond formation during the transition state. This contrasts with allyl chloride, where weaker Lewis basicity results in higher kinetic barriers .
Advanced Research Questions
Q. What computational approaches are used to predict the thermodynamic and kinetic parameters of this compound in substitution reactions, and how do they align with experimental data?
Density functional theory (DFT) at the B3LYP/6-31G(d) level is employed to model this compound’s reaction pathways, including transition-state geometries and bond dissociation energies. These models align with experimental kinetic data (e.g., 6 kcal/mol lower activation energy vs. allyl chloride) but may require calibration for hypervalent intermediates in fluorodesilylation reactions .
Q. How can transition-metal-free fluorodesilylation be employed for stereoselective synthesis of allyl fluorides, and what are the mechanistic insights?
Electrophilic fluorodesilylation of α-silyl allylboronate esters with Selectfluor generates (E)-boryl-substituted allyl fluorides in high yields. The mechanism involves fluoride transfer to SO₂, forming FSO₂⁻, which acts as a stable fluoride source. Stereoselectivity arises from hypervalent silicon intermediates, avoiding energetically demanding C–Si bond scission .
Q. What methodologies enable the regio- and stereoselective incorporation of sulfonyl fluoride groups into allyl systems, and what are their applications in SuFEx chemistry?
A Heck–Matsuda process couples aryl diazonium salts with allyl sulfonyl fluorides, achieving γ-aryl selectivity via palladium catalysis. This method enables access to sulfonyl fluoride derivatives for sulfur(VI) fluoride exchange (SuFEx) click chemistry, critical for drug discovery and polymer synthesis .
Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental or biological matrices, and what are their limitations?
Infrared gas imaging (e.g., FLIR GF306) detects this compound leaks via spectral absorption at 10.3–11.5 µm. For trace quantification, gas chromatography-mass spectrometry (GC-MS) paired with derivatization (e.g., silylation) enhances sensitivity. Limitations include interference from co-eluting volatile fluorocarbons and matrix effects in biological samples .
Q. How does the fluoride transfer mechanism from silane precursors influence the efficiency of this compound synthesis, and what role does SO₂ play in this process?
In sulfonylative cross-coupling, SO₂ stabilizes fluoride transfer by forming FSO₂⁻, which mitigates side reactions like allyl phenyl sulfone formation. Tetrabutylammonium fluoride (TBAF) enhances fluoride availability, but computational studies suggest SO₂’s role in lowering transition-state energy is critical for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
